2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride
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Overview
Description
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4S·HCl and a molecular weight of 293.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanethiol with benzoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride include:
2-(Dimethylamino)ethanethiol hydrochloride: This compound shares the dimethylaminoethanethiol moiety but lacks the benzoic acid group.
2-(Dimethylamino)ethanesulfonic acid: Similar in structure but without the hydrochloride salt form.
Benzoic acid derivatives: Compounds like 2-(Dimethylamino)benzoic acid share the benzoic acid core but differ in the substituents attached.
The uniqueness of this compound lies in its combined functional groups, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfonyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-12(2)7-8-17(15,16)10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQSGNAUXVIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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